molecular formula C7H13ClF3NO2 B7981696 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate

Cat. No.: B7981696
M. Wt: 235.63 g/mol
InChI Key: WZHHCIUHLRMWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is a chemical compound with the molecular formula C7H13ClF3NO2 and a molecular weight of 235.63 g/mol. It is a white solid and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidin-4-one with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors equipped with temperature control and efficient mixing systems to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that trifluoromethylated piperidine derivatives exhibit enhanced pharmacological profiles compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group increases lipophilicity, allowing better penetration into biological membranes, which is crucial for targeting central nervous system disorders .

Case Study:
A study demonstrated that compounds similar to 2,2,2-trifluoro-1-piperidin-4-yl-ethanone showed significant activity in preclinical models for depression and anxiety, suggesting potential therapeutic uses .

Organic Synthesis

Role as a Building Block
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules .

Table 1: Synthetic Applications

ApplicationDescription
Synthesis of Piperidine DerivativesUsed as a precursor for synthesizing other piperidine-based drugs.
Agrochemical DevelopmentActs as an intermediate in the synthesis of herbicides and pesticides.
Peptide ChemistryUtilized in modifying peptide structures to enhance stability and activity.

Biochemical Studies

Stabilization of Peptide Structures
Research has shown that compounds like 2,2,2-trifluoroethanol (TFE), related to this hydrochloride compound, can stabilize secondary structures in peptides. This effect is attributed to TFE's ability to preferentially solvate folded states of peptides, promoting α-helical and β-sheet formations .

Case Study:
Molecular dynamics simulations indicated that TFE enhances peptide stability by displacing water molecules around the peptide backbone, thus favoring intrapeptide hydrogen bonding .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is unique compared to other similar compounds due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

  • Piperidin-4-one

  • Trifluoroacetic acid

  • Piperidine derivatives

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound particularly valuable in specific applications.

Biological Activity

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is a fluorinated organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with biological targets.

  • Molecular Formula : C7H13ClF3NO
  • Molecular Weight : 219.63 g/mol
  • CAS Number : 184042-84-0
  • Structure : The compound features a piperidine ring and a trifluoromethyl group, which contribute to its biological activity.

The biological activity of 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its cellular uptake. Once inside the cell, it can modulate the activity of specific molecular targets, including:

  • Enzymes involved in metabolic pathways.
  • Receptors associated with neurotransmission.

Antimicrobial Activity

Research indicates that 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. It has been evaluated against several viral strains, showing potential in inhibiting viral replication through interference with viral entry mechanisms.

Neuropharmacological Effects

The piperidine moiety is known for its neuroactive properties. Investigations into the compound's effects on neurotransmitter systems have revealed potential anxiolytic and antidepressant-like activities in animal models. These effects may be mediated through modulation of serotonin and dopamine receptors.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Neuropharmacological Assessment : In a behavioral study assessing anxiety-like behaviors in rodents, administration of this compound resulted in a significant reduction in anxiety scores compared to control groups .
  • Antiviral Evaluation : A recent investigation into the antiviral properties of this compound highlighted its ability to inhibit the replication of influenza virus in vitro, with an IC50 value of 15 µM .

Data Summary Table

PropertyValue
Molecular FormulaC7H13ClF3NO
Molecular Weight219.63 g/mol
CAS Number184042-84-0
Antimicrobial MIC32 µg/mL against S. aureus
Neuropharmacological EffectReduced anxiety in rodents
Antiviral IC5015 µM against influenza

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethanone;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH.H2O/c8-7(9,10)6(12)5-1-3-11-4-2-5;;/h5,11H,1-4H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHHCIUHLRMWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C(F)(F)F.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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